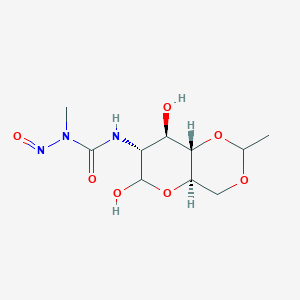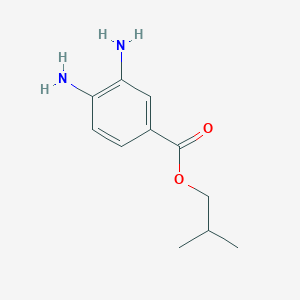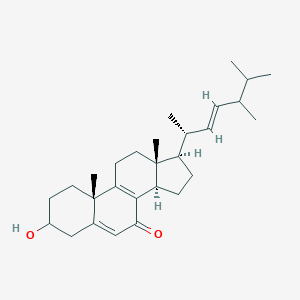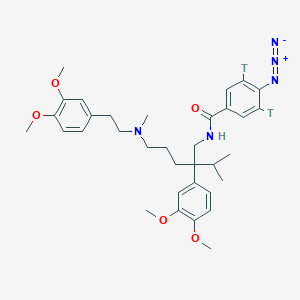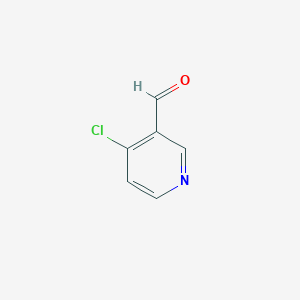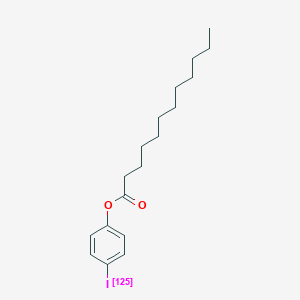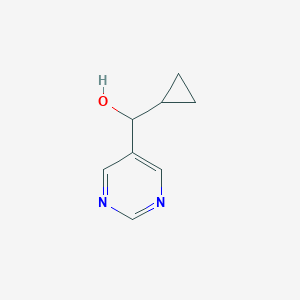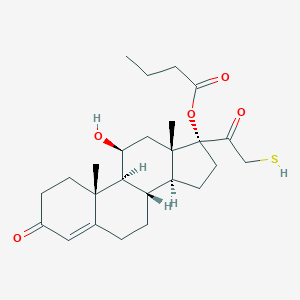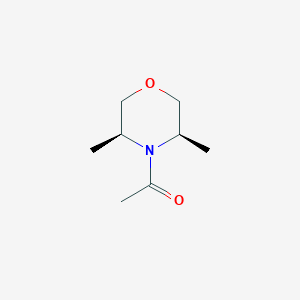
1-((3R,5S)-3,5-dimethylmorpholino)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3R,5S)-3,5-dimethylmorpholino)ethanone is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DME or DMME and is classified as a ketone. This compound has a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol. DME is known for its unique chemical properties, which make it an ideal candidate for various applications in scientific research.
作用機序
The mechanism of action of DME is not fully understood, but it is believed to involve the modulation of several molecular targets in the body. DME has been shown to interact with various ion channels, receptors, and enzymes, which may contribute to its diverse pharmacological effects.
Biochemical and Physiological Effects:
DME has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, as well as to reduce seizures in animal models of epilepsy. Additionally, DME has been shown to induce cell death in cancer cells, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of using DME in laboratory experiments is its high solubility in water and organic solvents. This makes it easy to use in a variety of experimental settings. However, one limitation of using DME is that it is relatively unstable and can degrade over time, which may affect the accuracy and reproducibility of experimental results.
将来の方向性
There are several potential future directions for research on DME. One area of interest is in the development of new drugs based on its chemical structure. Another area of research is in the investigation of its potential as an anticancer agent. Additionally, further studies are needed to fully elucidate its mechanism of action and to determine its safety and efficacy in humans.
合成法
The synthesis of 1-((3R,5S)-3,5-dimethylmorpholino)ethanone involves the reaction of 3,5-dimethylmorpholine with ethyl chloroacetate, followed by hydrolysis and decarboxylation. This method has been optimized to produce high yields of DME in a relatively short time.
科学的研究の応用
DME has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs. DME has been shown to exhibit a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential as an anticancer agent.
特性
CAS番号 |
120226-28-0 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
1-[(3S,5R)-3,5-dimethylmorpholin-4-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-6-4-11-5-7(2)9(6)8(3)10/h6-7H,4-5H2,1-3H3/t6-,7+ |
InChIキー |
MVVAELFNRUZXTC-KNVOCYPGSA-N |
異性体SMILES |
C[C@@H]1COC[C@@H](N1C(=O)C)C |
SMILES |
CC1COCC(N1C(=O)C)C |
正規SMILES |
CC1COCC(N1C(=O)C)C |
同義語 |
Morpholine, 4-acetyl-3,5-dimethyl-, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



